![molecular formula C17H13F3N2O3S B2699870 Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-36-8](/img/structure/B2699870.png)
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in this compound is known to enhance the metabolic stability and bioavailability of pharmaceutical agents . This makes it a valuable scaffold in the development of new drugs, particularly for targeting diseases that require high specificity and potency. Its potential applications include the development of anti-inflammatory, antiviral, and anticancer agents.
Agrochemical Research
In agrochemicals, the compound’s structure can be leveraged to create more effective pesticides and herbicides . The trifluoromethyl group contributes to the increased efficacy and environmental stability of these chemicals, making them more efficient in protecting crops from pests and diseases while minimizing environmental impact.
Material Science
The unique electronic properties of this compound make it suitable for use in material science, particularly in the development of organic semiconductors . These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in displays and solar panels.
Photodynamic Therapy
The compound’s ability to generate singlet oxygen upon irradiation makes it a potential candidate for photodynamic therapy (PDT) in cancer treatment . PDT involves the use of light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells, offering a targeted and minimally invasive treatment option.
Chemical Synthesis
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules . Its functional groups allow for various chemical modifications, enabling the creation of a wide range of derivatives with potential applications in different chemical industries.
Biological Imaging
The compound’s fluorescent properties can be exploited in biological imaging . Fluorescent dyes derived from this compound can be used to label and visualize biological molecules and structures, aiding in the study of cellular processes and the diagnosis of diseases.
These applications highlight the versatility and potential of Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate in advancing scientific research and technology across multiple fields.
If you have any specific area you’d like to explore further, feel free to let me know!
Radical trifluoromethylation - Chemical Society Reviews Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate - ChemScene
Propriétés
IUPAC Name |
methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-24-9-5-3-4-8(6-9)11-7-10(17(18,19)20)12-13(21)14(16(23)25-2)26-15(12)22-11/h3-7H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGBVDJEACITGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)
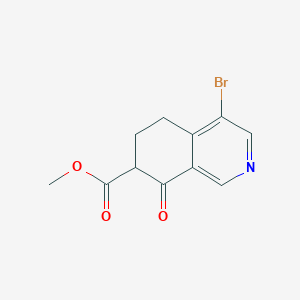
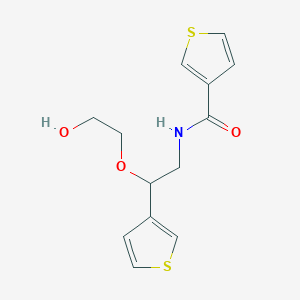
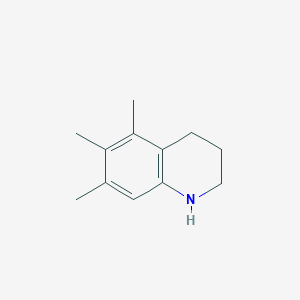
![1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole](/img/structure/B2699792.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B2699795.png)
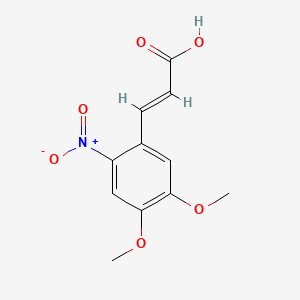
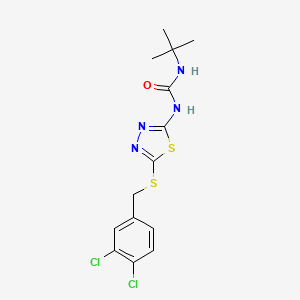
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)
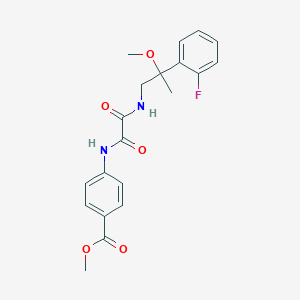
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
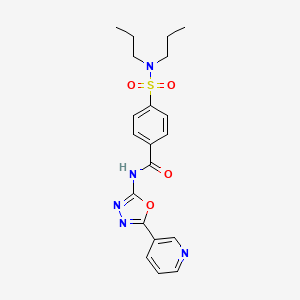
![N-(3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2699810.png)